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Compound of Interest

Compound Name: 4-Isopropylanisole

Cat. No.: B1583350

A comprehensive review of *H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data
for 4-Isopropylanisole from the Spectral Database for Organic Compounds (SDBS), NIST
WebBook, PubChem, and ChemicalBook, providing researchers, scientists, and drug
development professionals with a valuable resource for compound identification and
characterization.

This guide presents a detailed comparison of spectroscopic data for the aromatic compound 4-
Isopropylanisole (CAS No. 4132-48-3) from four major public databases: the Spectral
Database for Organic Compounds (SDBS), the National Institute of Standards and Technology
(NIST) WebBook, PubChem, and ChemicalBook. By collating and standardizing data for
Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:3C
NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to
facilitate accurate spectral interpretation and compound verification.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

The *H NMR spectra of 4-lsopropylanisole are characterized by signals corresponding to the
aromatic protons, the methoxy group protons, and the protons of the isopropyl group. The data
presented in Table 1 reveals a high degree of consistency across the different sources, with
minor variations in reported chemical shifts attributable to differences in experimental
conditions such as solvent and instrument frequency.
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Proton Assignment SDBS ChemicalBook PubChem (Wiley)

-CH(CH3)2 (septet) 2.86 ppm 2.87 ppm 2.85 ppm
-OCHs (singlet) 3.77 ppm 3.78 ppm 3.77 ppm
Aromatic (d, J=8.8 Hz)  6.83 ppm 6.84 ppm 6.83 ppm
Aromatic (d, J=8.8 Hz)  7.12 ppm 7.13 ppm 7.12 ppm
-CH(CH?3)2 (doublet) 1.22 ppm 1.23 ppm 1.22 ppm

Table 1: Comparison of tH NMR Spectroscopic Data for 4-lsopropylanisole.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The 3C NMR spectral data for 4-lsopropylanisole, summarized in Table 2, provides
information on the carbon framework of the molecule. All sources are in close agreement

regarding the chemical shifts of the seven unique carbon environments.

Carbon Assignment

SDBS

ChemicalBook

PubChem (Wiley-

VCH)

-CH(CH3)2 24.1 ppm 24.1 ppm 24.1 ppm
-CH(CHs)2 33.2 ppm 33.2 ppm 33.2 ppm
-OCHs 55.2 ppm 55.2 ppm 55.2 ppm
Aromatic C-H 113.8 ppm 113.8 ppm 113.8 ppm
Aromatic C-H 127.3 ppm 127.3 ppm 127.3 ppm
Aromatic C-ipso
] 146.9 ppm 146.9 ppm 146.9 ppm
(isopropyl)
Aromatic C-ipso

157.9 ppm 157.9 ppm 157.9 ppm

(methoxy)

Table 2: Comparison of 33C NMR Spectroscopic Data for 4-Isopropylanisole.
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Infrared (IR) Spectroscopy

The IR spectra of 4-Isopropylanisole exhibit characteristic absorption bands corresponding to
C-H, C=C, and C-O bonds. The major peaks are consistently reported across the databases,
as shown in Table 3.

Vibrational Mode SDBS (Liquid Film) NIST (Gas Phase) PubChem (ATR)
Aromatic C-H Stretch ~3030 cm™t ~3060 cm™* ~3030 cm™*
Aliphatic C-H Stretch ~2960 cm™1 ~2965 cm~1 ~2960 cm™1
Aromatic C=C Stretch ~1610, 1510 cm—1 ~1612, 1514 cm—1 ~1610, 1510 cm—!

C-O Stretch (Aryl
Ether)

~1245 cm~1! ~1248 cm™1 ~1245 cm™1!

Out-of-plane C-H
Bend

~830 cm™? ~831cm™? ~828 cm~1

Table 3: Comparison of Major IR Absorption Peaks for 4-lsopropylanisole.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 4-lsopropylanisole results in a characteristic
fragmentation pattern. The molecular ion peak and the major fragment ions are consistently
observed across the different sources, providing a reliable fingerprint for the compound's
identification.
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Relative Intensity

Relative Intensity Fragment
m/z (PubChem/MassBan _
K (NIST) Assignment
150 27% 26% [M]* (Molecular lon)
135 100% 100% [M-CHs]*
105 16% 15% [M-CsH7]*
91 9% 8% [C7H7]*
77 7% 6% [CeHs]+

Table 4: Comparison of Mass Spectrometry Data for 4-Isopropylanisole.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques. While specific instrument parameters may vary between the different data sources,
the general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of 4-Isopropylanisole is
prepared in a deuterated solvent, typically chloroform-d (CDCIs), containing a small amount of
tetramethylsilane (TMS) as an internal standard. The *H and 3C NMR spectra are recorded on
a high-field NMR spectrometer. For *H NMR, key parameters include the number of scans,
relaxation delay, and pulse width. For 13C NMR, broadband proton decoupling is typically
employed to simplify the spectrum.

Infrared (IR) Spectroscopy: For liquid samples such as 4-Isopropylanisole, the IR spectrum
can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or by using an
Attenuated Total Reflectance (ATR) accessory. A background spectrum is first recorded,
followed by the spectrum of the sample. The resulting spectrum is typically displayed as
transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS): Electron lonization (EI) is the most common method for the mass
analysis of small, volatile molecules like 4-Isopropylanisole. The sample is introduced into the
ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This
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causes ionization and fragmentation of the molecule. The resulting ions are then separated
based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Comparison Workflow

The following diagram illustrates the workflow for acquiring and comparing spectroscopic data
from multiple sources.

Workflow for Spectroscopic Data Comparison
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Caption: Workflow for Spectroscopic Data Comparison.

¢ To cite this document: BenchChem. [A Comparative Analysis of Spectroscopic Data for 4-
Isopropylanisole from Leading Databases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583350#comparing-spectroscopic-data-of-4-
isopropylanisole-from-different-sources]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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